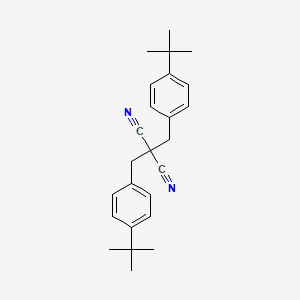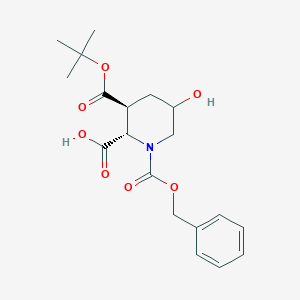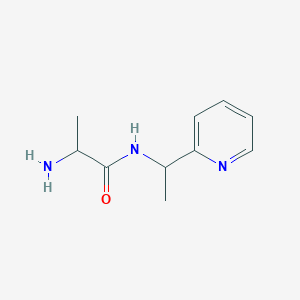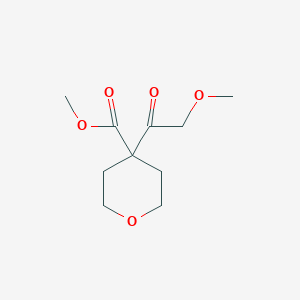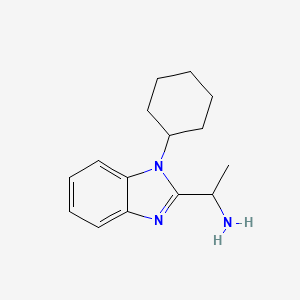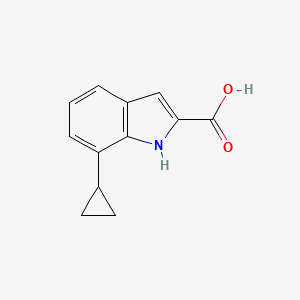![molecular formula C19H24O6 B14797338 [(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate](/img/structure/B14797338.png)
[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Tagitinin F can be synthesized through the photocyclization of Tagitinin C. This reaction is photo-dependent and can be completed in less than 15 minutes under ultraviolet light. The reaction conditions involve the use of pure Tagitinin C, which is readily available from Tithonia diversifolia .
Industrial Production Methods: Scaling up the photocyclization process has demonstrated a 100% yield of Tagitinin F. The isolation of Tagitinin F from a UV-irradiated extract is significantly higher compared to non-UV-irradiated extracts .
化学反応の分析
Types of Reactions: Tagitinin F undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are effective.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups .
科学的研究の応用
Tagitinin F has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
作用機序
Tagitinin F exerts its effects primarily through the inhibition of nuclear factor-kappa B, a protein complex that plays a crucial role in regulating the immune response to infection. By inhibiting this pathway, Tagitinin F reduces the production of pro-inflammatory cytokines such as interleukin-6, interleukin-8, and tumor necrosis factor alpha . This mechanism is particularly effective in reducing inflammation without inducing apoptosis in neutrophils .
類似化合物との比較
- Tagitinin A
- Tagitinin C
- Tirotundin
Comparison: Tagitinin F is unique among its counterparts due to its ability to decrease the secretion of inflammatory products by neutrophils without inducing apoptosis. While Tagitinin A and Tagitinin C also exhibit anti-inflammatory properties, they do not possess the same level of specificity and efficacy as Tagitinin F . Tirotundin, another sesquiterpene lactone, has shown cytotoxic activity against leukemia cells, but its anti-inflammatory properties are not as pronounced as those of Tagitinin F .
特性
分子式 |
C19H24O6 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
[(1S,11S)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H24O6/c1-10(2)16(20)24-14-9-18(5)6-7-19(22,25-18)11(3)8-13-15(14)12(4)17(21)23-13/h6-8,10,13-15,22H,4,9H2,1-3,5H3/t13?,14?,15?,18-,19+/m1/s1 |
InChIキー |
XJUPOHKZSDZNBE-PHDYLPMUSA-N |
異性体SMILES |
CC1=CC2C(C(C[C@]3(C=C[C@@]1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
正規SMILES |
CC1=CC2C(C(CC3(C=CC1(O3)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14797263.png)
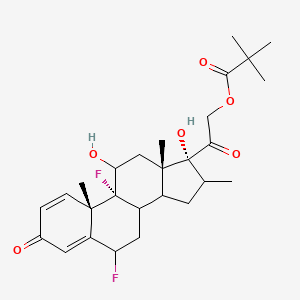
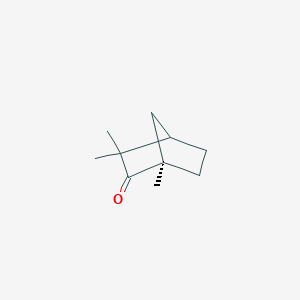
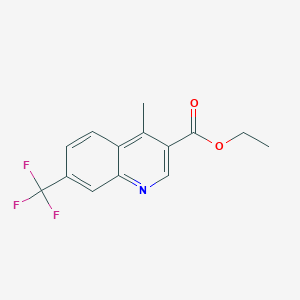
![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
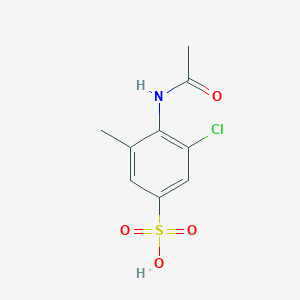
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14797305.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-(4-hydroxyphenyl)-N-sulfooxypropanimidothioate](/img/structure/B14797311.png)
